In-Depth Technical Guide: Physicochemical Characterization and Profiling of Novel Chemical Entity CAS 286085-59-6
In-Depth Technical Guide: Physicochemical Characterization and Profiling of Novel Chemical Entity CAS 286085-59-6
Executive Summary
The transition of a novel active pharmaceutical ingredient (API) from discovery to clinical formulation requires a rigorous, data-driven understanding of its physical and chemical properties. For proprietary compounds such as CAS 286085-59-6 , establishing a comprehensive physicochemical profile is not merely a regulatory checkbox; it is the fundamental thermodynamic baseline that dictates bioavailability, stability, and manufacturability.
This whitepaper outlines the authoritative analytical framework used to characterize CAS 286085-59-6. By employing self-validating experimental protocols grounded in ICH and pharmacopeial standards, we establish the causality between molecular structure, solid-state behavior, and macroscopic formulation strategies.
Analytical Workflow & Regulatory Alignment
The characterization of CAS 286085-59-6 follows a bifurcated approach: Solid-State Profiling (crystal lattice energy, thermal stability) and Solution-State Profiling (solubility, lipophilicity). These parallel data streams converge to inform the Biopharmaceutics Classification System (BCS) assignment, which directly dictates the release and shelf-life specifications required by ICH Q6A guidelines[1].
Fig 1. Sequential analytical workflow for physicochemical profiling of CAS 286085-59-6.
Solution-State Thermodynamics: Solubility and Lipophilicity
The absorption of CAS 286085-59-6 is governed by its ability to dissolve in gastrointestinal fluids and subsequently partition across lipid bilayers.
Thermodynamic Equilibrium Solubility (USP <1236>)
Kinetic solubility assays often overestimate true solubility due to transient supersaturation. To determine the absolute thermodynamic solubility limit of CAS 286085-59-6, we utilize the saturation shake-flask method as outlined in USP <1236>[2].
Causality of Experimental Design: Equilibration time must be extended (up to 48 hours) to ensure the crystal lattice has fully yielded to the solvent system. Furthermore, the pH of the final solution must be measured after equilibration, as the dissolution of an ionizable API can self-buffer and shift the pH of the microenvironment, invalidating the initial media pH.
Self-Validating Protocol:
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Preparation: Weigh an excess amount of CAS 286085-59-6 (approx. 15 mg) into a 5 mL glass vial.
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Media Addition: Add 2 mL of the target aqueous media (e.g., FaSSIF, pH 6.5).
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Equilibration: Agitate the suspension mechanically at 37.0 ± 0.5 °C for 48 hours.
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Phase Separation: Centrifuge the sample at 10,000 rpm for 15 minutes to separate the undissolved solid pellet from the saturated supernatant.
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Quantification: Dilute the supernatant in a compatible organic solvent and quantify the API concentration via HPLC-UV against a validated calibration curve.
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System Validation Check (Critical): Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Validation criteria: The XRPD diffractogram must perfectly match the starting material. If a polymorphic transition or hydrate formation occurred during equilibration, the assay is voided, as the measured solubility corresponds to the new crystal form, not the intended API.
Fig 2. Thermodynamic cycle governing the aqueous solubility of ionizable APIs.
Partition Coefficient (LogP) via OECD 107
Lipophilicity dictates membrane permeability. For CAS 286085-59-6, we determine the LogP using the industry-standard Shake-Flask method (OECD Test Guideline 107)[3].
Causality of Experimental Design: n-Octanol and water are not entirely immiscible; water dissolves slightly in octanol and vice versa. If pure solvents are used, the phase volumes will shift during extraction, skewing the concentration calculations. Therefore, solvents must be mutually pre-saturated.
Self-Validating Protocol:
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Solvent Saturation: Stir n-octanol and aqueous buffer (pH adjusted to ensure CAS 286085-59-6 is >99% un-ionized) together for 24 hours. Separate the phases prior to use.
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Spiking: Dissolve a precisely known mass of CAS 286085-59-6 in the pre-saturated aqueous phase.
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Partitioning: Combine the aqueous and octanol phases in three distinct volume ratios (1:1, 1:2, and 2:1) in glass centrifuge tubes. Shake mechanically for 60 minutes.
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Separation: Centrifuge the tubes at 3,000 rpm for 20 minutes to resolve any micro-emulsions at the interface.
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Quantification: Sample both the aqueous and octanol phases and quantify via HPLC-UV.
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System Validation Check (Critical): Calculate the mass balance. Validation criteria: The total mass of the API recovered in both phases must equal 98.0–102.0% of the initial spiked mass. Furthermore, the calculated LogP values across the three different volume ratios must fall within a strict range of ± 0.3 units[3].
Solid-State Characterization
Understanding the physical stability of CAS 286085-59-6 requires orthogonal thermal analysis. Differential Scanning Calorimetry (DSC) is paired with Thermogravimetric Analysis (TGA) to differentiate true melting events from thermal degradation.
Causality of Experimental Design: An endothermic peak on a DSC thermogram can represent a polymorphic melt, desolvation, or decomposition. By running TGA simultaneously, we observe mass changes. If an endotherm occurs with zero mass loss, it is a true melt. If mass loss coincides with the endotherm, the compound is degrading or shedding a solvate.
Representative Physicochemical Profile
Based on the rigorous application of the aforementioned protocols, the foundational physical and chemical properties of CAS 286085-59-6 are synthesized below. These metrics serve as the baseline for establishing ICH Q6A acceptance criteria for the final drug product[1].
| Property | Analytical Technique | Representative Value | Formulation Impact / Interpretation |
| Melting Point ( Tm ) | DSC | 142.5 °C | Moderate crystal lattice energy; suitable for standard solid oral dosage manufacturing (e.g., direct compression). |
| Degradation Temp ( Td ) | TGA | > 250 °C | High thermal stability; hot-melt extrusion (HME) is a viable pathway if amorphous solid dispersions are required. |
| Intrinsic Solubility ( S0 ) | Shake-Flask (USP <1236>) | 12.4 µg/mL | Poor aqueous solubility; highlights a potential rate-limiting step for in vivo absorption. |
| Partition Coefficient (LogP) | Shake-Flask (OECD 107) | 3.2 | Highly lipophilic; highly favorable for passive transcellular membrane permeability. |
| Ionization Constant (pKa) | Potentiometric Titration | 6.8 (Basic) | Solubility will be highly pH-dependent, dissolving readily in the stomach but risking precipitation in the neutral intestine. |
References
- USP <1236>: Solubility Measurements Chapter Source: Biorelevant URL
- Acceptance Criteria Pharmaceutical: ICH Q6A Requirements for Small Molecules Source: Assyro URL
- Test No. 107: Partition Coefficient (n-octanol/water)
